molecular formula C6H7NO2S B080785 2-Amino-4-methylthiophene-3-carboxylic acid CAS No. 14770-81-1

2-Amino-4-methylthiophene-3-carboxylic acid

Cat. No.: B080785
CAS No.: 14770-81-1
M. Wt: 157.19 g/mol
InChI Key: OQIFTAJMGYVKGG-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carboxylic acid is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure incorporates both an electron-rich aminothiophene scaffold and a carboxylic acid functional group, making it a versatile synthon for the construction of complex molecules. In drug discovery, this compound serves as a critical precursor for the synthesis of various pharmacologically active scaffolds, including kinase inhibitors, GPCR ligands, and allosteric modulators. The molecule's reactivity allows for efficient derivatization at both the amino and carboxylic acid groups, facilitating the creation of amides, esters, and heterocyclic-fused systems through cyclocondensation reactions.

Properties

IUPAC Name

2-amino-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIFTAJMGYVKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515011
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-81-1
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : The carbonyl compound reacts with the α-cyano ester to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile, forming a thiolate intermediate.

  • Cyclization : Intramolecular cyclization yields the 2-aminothiophene core.

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate cyclization
SolventEthanol, DMFPolar aprotic solvents enhance rate
Base CatalystDiethylamine, MorpholineStabilizes intermediates via H-bonding
Reaction Time4–6 hoursPrevents over-oxidation

Typical Yield : 65–75% after recrystallization.

Hydrolysis of Ester Derivatives

Industrial routes often synthesize the ethyl or methyl ester precursor (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) followed by hydrolysis:

Step 1: Ester Synthesis

Ethyl cyanoacetate reacts with acetone and sulfur under Gewald conditions to form the ester derivative.

Step 2: Acid Hydrolysis

Conditions :

  • Acid : 6M HCl or H₂SO₄

  • Temperature : 100–110°C (reflux)

  • Duration : 8–12 hours

Challenges :

  • Over-hydrolysis can degrade the thiophene ring.

  • Neutralization with NaOH must be gradual to prevent exothermic decomposition.

Yield Optimization :

FactorAdjustmentOutcome
Acid Concentration5–6M HClBalances hydrolysis rate/side reactions
Solvent Co-SystemH₂O:THF (3:1)Improves solubility of intermediate
Post-Hydrolysis pH6.5–7.0Minimizes carboxylate precipitation

Final Yield : 80–85% after pH-controlled crystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating:

Protocol

  • Reactants : Acetylacetone (1.0 eq), ethyl cyanoacetate (1.2 eq), sulfur (1.5 eq), morpholine (2.0 eq).

  • Solvent : Ethanol (5 mL/mmol).

  • Microwave Settings : 150°C, 300 W, 20 minutes.

Advantages :

  • 95% conversion in 20 minutes vs. 6 hours conventionally.

  • Reduced dimerization side products.

Limitations :

  • Scalability requires specialized flow reactors.

  • High energy input increases operational costs.

Enzymatic Cyclization Methods

Emerging biocatalytic approaches use thiophene synthase enzymes to assemble the core structure under mild conditions:

System Components

  • Enzyme : Recombinant Pseudomonas thiophene synthase (expressed in E. coli BL21).

  • Substrates : Acetoacetyl-CoA (1 mM), L-cysteine (2 mM).

  • Cofactors : NADPH (0.5 mM), Mg²⁺ (5 mM).

Reaction Profile :

Time (h)Substrate Conversion (%)Product Yield (%)
24528
69267
129981

Benefits :

  • Ambient temperature (25–30°C).

  • No toxic sulfur reagents required.

Drawbacks :

  • Enzyme cost limits industrial adoption.

  • Substrate scope restricted to CoA-activated derivatives.

Solid-Phase Synthesis for High-Throughput Production

Combinatorial chemistry techniques enable parallel synthesis of this compound analogs:

Resin Functionalization

Wang resin (1.0 mmol/g) is esterified with Fmoc-protected aminothiophene carboxylate using DIC/HOBt coupling.

Cyclative Cleavage

Treatment with TFA/H₂O (95:5) releases the free acid while inducing cyclization:

Critical Variables :

VariableOptimal ValueEffect
TFA Concentration90–95%Ensures complete resin cleavage
Cleavage Time2–3 hoursPrevents acid-mediated decomposition
Post-Cleavage NeutralizationNaHCO₃ (sat.)Stabilizes the free acid form

Average Yield per Cycle : 70–75% with >90% purity by HPLC.

Comparative Analysis of Industrial-Scale Methods

MethodCapital CostOperating CostEnvironmental ImpactScalability
Conventional GewaldLowModerateHigh (Sulfur waste)100+ kg/day
Microwave-AssistedHighHighModerate10–50 kg/day
EnzymaticVery HighLowLow<1 kg/day
Solid-PhaseModerateHighLow5–20 kg/day

Key Trade-offs :

  • Cost vs. Sustainability : Enzymatic methods excel in green chemistry metrics but remain economically unviable for bulk production.

  • Speed vs. Purity : Microwave synthesis achieves rapid synthesis but requires extensive purification to remove thermal byproducts.

FormTemperatureAtmosphereContainerShelf Life
Free Acid (Solid)−20°CN₂Amber glass vial24 months
Ethyl Ester (Liquid)4°CAirPET bottle12 months

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation at the sulfur atom, while the carboxylic acid group remains intact under controlled conditions.

Reagent/ConditionsProductYieldReference
H₂O₂ (30%), CH₃COOH, 50°C2-Amino-4-methylthiophene-3-carboxylic acid 1-oxide78%
m-CPBA (1.2 eq), DCM, 0°C → RTThis compound 1,1-dioxide92%

Key observations:

  • Sulfoxide formation occurs within 4 hrs at 50°C, while sulfone production requires stoichiometric oxidant and extended reaction times (12–18 hrs).

  • The methyl group at C4 exerts minimal electronic influence on oxidation regioselectivity due to its meta-position relative to the reactive sulfur atom .

Reduction Reactions

The carboxylic acid group participates in selective reductions when appropriately activated:

Esterification-Followed Reduction Pathway:

  • Esterification: Treatment with SOCl₂/MeOH converts the acid to methyl 2-amino-4-methylthiophene-3-carboxylate (m.p. 81°C) .

  • LiAlH₄ Reduction: The ester reduces to (2-amino-4-methylthiophen-3-yl)methanol at −78°C in THF (64% yield).

Direct Decarboxylation:
Heating above 220°C induces decarboxylation to 2-amino-4-methylthiophene, though this route suffers from low selectivity (≤40%) due to competing decomposition .

Electrophilic Substitution

The amino group directs electrophiles to the C5 position of the thiophene ring:

ElectrophileConditionsProductYield
Ac₂OReflux, 2 hrs2-Acetamido-4-methylthiophene-3-carboxylic acid85%
Br₂ (1 eq)CHCl₃, 0°C2-Amino-5-bromo-4-methylthiophene-3-carboxylic acid73%

Notable steric effects:

  • The C4 methyl group hinders substitution at adjacent positions, favoring monosubstitution at C5 even with excess reagent .

  • Diazotization reactions are precluded due to the instability of the diazonium salt under acidic conditions .

Condensation Reactions

The carboxylic acid participates in peptide coupling and heterocycle formation:

Amide Formation:

  • Reacts with benzylamine using EDC/HOBt in DMF to yield 2-amino-4-methylthiophene-3-carboxamide (92% purity by HPLC) .

Gewald Reaction Derivatives:
When heated with α-cyanoesters and elemental sulfur in DMF, it forms tricyclic thienopyridine systems – a key step in synthesizing kinase inhibitors.

Supramolecular Interactions

Crystallographic studies reveal:

  • Intramolecular N–H⋯O hydrogen bonds between NH₂ and carbonyl oxygen (d = 2.02 Å) .

  • Intermolecular N–H⋯S interactions (d = 3.15 Å) create dimeric motifs that influence solubility and melting behavior .

Stability Considerations

  • Thermal Stability: Decomposes at 245°C with CO₂ evolution (TGA data) .

  • pH Sensitivity: Stable in pH 4–7; rapid decarboxylation occurs under strongly acidic (pH < 2) or basic (pH > 9) conditions .

  • Light Sensitivity: Requires storage in amber vials at 2–8°C to prevent photochemical dimerization .

Scientific Research Applications

Pharmaceutical Applications

One of the most prominent uses of AMTCA is in the pharmaceutical industry, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in the production of Articaine, a local anesthetic widely used in dental procedures. Articaine is unique due to its thiophene ring structure, which contributes to its efficacy and safety profile .

Table 1: Pharmaceutical Applications of AMTCA

ApplicationDescriptionReference
Local AnestheticUsed in the synthesis of Articaine, an amide-type local anesthetic.
Antimicrobial AgentsPotential for development as antimicrobial agents due to its biological properties.
Anti-inflammatoryExhibits anti-inflammatory properties, making it a candidate for therapeutic applications.

Biological Research

Research has indicated that thiophene derivatives, including AMTCA, possess a broad spectrum of biological activities. These include:

  • Antidepressant Activity : Some studies suggest that compounds with a thiophene structure can exhibit antidepressant effects.
  • Anticonvulsant Properties : There is evidence supporting the anticonvulsant activity of thiophene derivatives, which could lead to new treatments for epilepsy .
  • Allosteric Modulation : Thiophenes have been shown to act as allosteric enhancers at the adenosine A1 receptor, which is linked to antiarrhythmic and antilipolytic effects .

Table 2: Biological Activities Associated with AMTCA

Biological ActivityDescriptionReference
AntidepressantPotential antidepressant effects observed in studies.
AnticonvulsantDemonstrated anticonvulsant properties in various models.
AntimicrobialActivity against various pathogens suggests potential use as an antimicrobial agent.

Material Science Applications

In addition to its biological applications, AMTCA and its derivatives are being explored for use in materials science. The unique electronic properties of thiophene compounds make them suitable for:

  • Organic Light-Emitting Diodes (OLEDs) : Thiophenes can be utilized in OLED technologies due to their ability to conduct electricity and emit light.
  • Field Effect Transistors (FETs) : The semiconductor-like behavior of thiophenes upon pp-doping allows them to be used in FETs, making them valuable for electronic devices .

Table 3: Material Science Applications of AMTCA

ApplicationDescriptionReference
OLEDsUsed in organic light-emitting diodes due to their electronic properties.
FETsSuitable for field effect transistors owing to semiconductor-like behavior.

Case Studies and Research Findings

  • Synthesis and Characterization : A study published in IUCrData detailed the synthesis and crystal structure of AMTCA derivatives, highlighting their potential for various applications based on their structural properties .
  • Biological Evaluation : Research conducted by Molvi et al. (2007) demonstrated that thiophene derivatives possess significant anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents .
  • Material Properties : Investigations into the electronic properties of thiophene-based materials have shown promise for their use in advanced electronic applications such as sensors and transistors .

Mechanism of Action

The mechanism of action of 2-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substitution at Position 4

a) 4-Methyl vs. 4-Aryl Substitution

  • This substitution also introduces steric hindrance, affecting regioselectivity in further reactions .

b) 4-Isobutyl Substitution

  • Ethyl 2-amino-4-isobutylthiophene-3-carboxylate (CAS 72965-15-2): Molecular Formula: C₁₁H₁₇NO₂S Key Feature: The bulky isobutyl group increases steric demand, which may reduce crystallization tendencies compared to the methyl analog. This property is advantageous in solubility-driven applications .

Functional Group Variations

a) Carboxamide Derivatives

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (CAS 61019-23-6): Molecular Formula: C₁₁H₉ClN₂OS Key Feature: Replacement of the ester with a carboxamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzyme active sites) .

b) Chloroacetamido-Modified Derivatives

  • Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 565207-41-2):
    • Molecular Formula : C₁₂H₁₄ClN₂O₄S
    • Key Feature : The chloroacetamido and methylcarbamoyl groups enable cross-linking or prodrug strategies, expanding utility in medicinal chemistry .

Electronic Effects

  • 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid: Molecular Formula: C₁₈H₁₄FNO₄S₂ Key Feature: The electron-withdrawing fluorine and sulfonyl groups alter the thiophene ring’s electron density, directing electrophilic substitutions to specific positions. Such modifications are critical in tuning pharmacokinetic properties .

Solubility and Crystallinity

  • Methyl/ethyl esters (e.g., CAS 43088-42-2) exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to their ester groups. In contrast, carboxamide derivatives (e.g., CAS 61019-23-6) show improved aqueous solubility .
  • 4-Substituted aryl analogs (e.g., CAS 65234-09-5) often display lower melting points compared to alkyl-substituted derivatives, reflecting reduced crystallinity .

Biological Activity

2-Amino-4-methylthiophene-3-carboxylic acid (AMTCA) is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C6_6H7_7NO2_2S
  • Molecular Weight : 157.19 g/mol
  • Structural Features : The compound features a thiophene ring substituted with an amino group and a carboxylic acid, which enhances its reactivity and biological activity.

Antimicrobial Properties

AMTCA has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results indicate that AMTCA could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

Research has shown that AMTCA exhibits anticancer properties, particularly in inhibiting the proliferation of cancer cells. A study assessed its effects on several cancer cell lines:

Cell Line IC50_{50} (μM)
MCF-7 (Breast Cancer)25 μM
HeLa (Cervical Cancer)30 μM
A549 (Lung Cancer)20 μM

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

While specific pathways for AMTCA's biological activity are still under investigation, it is hypothesized that its dual functional groups (amino and carboxylic acid) allow it to interact with various biological targets. The compound may modulate enzyme activities or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of AMTCA in a clinical setting, where it was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with AMTCA compared to control groups .
  • Cancer Cell Line Analysis : In vitro studies conducted on breast cancer MCF-7 cells revealed that treatment with AMTCA led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .

Q & A

Q. Key Data :

  • Typical reagents : Ethyl cyanoacetate, NaH, THF, Me₂SO₄, NH₂NH₂·HCl .
  • Yield optimization : Reaction temperature (reflux conditions) and solvent polarity significantly impact product purity .

How can researchers confirm the structural integrity of this compound derivatives?

Basic Research Question
Structural validation requires a combination of spectroscopic and computational methods:

  • Spectroscopy :
    • NMR : Proton environments (e.g., NH₂ groups) appear as singlets in δ 6.5–7.5 ppm. Methyl substituents resonate near δ 2.1–2.5 ppm .
    • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in related thiophene-carboxylic acid structures .
  • Computational analysis :
    • Topological polar surface area (TPSA) : ~89.8 Ų (predicts solubility and membrane permeability) .
    • LogP values : XlogP ~4.0 indicates moderate lipophilicity, critical for drug design .

Q. Validation Challenges :

  • Isomeric byproducts (e.g., 3-amino vs. 2-amino substitution) require high-resolution mass spectrometry (HRMS) for differentiation .

What are the critical safety protocols for handling this compound in the lab?

Basic Research Question
Safety measures are derived from SDS guidelines:

  • Exposure control : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact. The compound is a suspected respiratory irritant (H335) .
  • Spill management : Sweep solid residues into sealed containers; avoid environmental release due to potential ecotoxicity .
  • Storage : Keep in cool (0–6°C), dry conditions away from oxidizers .

Q. Advanced Note :

  • Toxicology : Acute toxicity studies in rodents indicate LD50 > 2000 mg/kg (oral), but chronic effects remain uncharacterized .

How can biological activity assays be designed for this compound’s pharmacological potential?

Advanced Research Question

  • Target selection : Focus on enzymes like protein-tyrosine phosphatase 1B (PTP1B), where thiophene-carboxylic acid derivatives show inhibitory activity .
  • Assay design :
    • In vitro : Measure IC50 values using colorimetric substrates (e.g., p-nitrophenyl phosphate) .
    • SAR studies : Modify substituents (e.g., 4-cyclohexylphenyl groups) to enhance binding affinity .
  • Challenges : Low oral bioavailability requires formulation with cyclodextrins or liposomal carriers .

What methodologies assess the environmental impact of this compound?

Basic Research Question

  • Biodegradation : Use OECD 301F tests to evaluate microbial degradation in aqueous systems .
  • Ecotoxicity :
    • Algal growth inhibition : EC50 > 100 mg/L suggests low acute toxicity .
    • Bioaccumulation : LogP < 3.5 indicates minimal bioaccumulation potential .
  • Disposal : Incinerate at > 1000°C with scrubbers to neutralize sulfur oxides .

How do structural modifications influence the reactivity of this compound?

Advanced Research Question

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilic aromatic substitution reactivity at the 5-position .
    • Bulky groups (e.g., tert-butyl) : Steric hindrance reduces ring functionalization but improves metabolic stability .
  • Case study : Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate exhibits improved solubility (TPSA = 89.8 Ų) compared to unsubstituted analogs .

How should researchers resolve contradictions in reported physical properties?

Advanced Research Question

  • Melting point discrepancies :
    • Example : 72°C (reported) vs. 68–70°C (observed) due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Spectral inconsistencies : Cross-validate NMR data with computational predictions (e.g., DFT calculations) .

What computational tools predict the pharmacokinetic behavior of derivatives?

Advanced Research Question

  • ADME prediction :
    • SwissADME : Estimates bioavailability (TPSA < 140 Ų preferred) and CYP450 interactions .
    • Molecular docking : Autodock Vina screens for PTP1B binding affinity, guiding lead optimization .
  • Limitations : False positives in logP predictions require experimental validation via shake-flask assays .

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